molecular formula C16H18O B8595335 2,3-Dimethylene-1-phenyl-9-oxa-bicyclo[3.3.1]nonane CAS No. 832743-88-1

2,3-Dimethylene-1-phenyl-9-oxa-bicyclo[3.3.1]nonane

Cat. No. B8595335
M. Wt: 226.31 g/mol
InChI Key: VTOHJXAEELGNPB-UHFFFAOYSA-N
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Patent
US06872840B1

Procedure details

1.50 mL of diethyl ether was added to 5-hydroxy-1-phenyl-7-trimethylsilanylmethyl-nona-7,8-diene-2-one (117 mg, 0.37 mmol) under nitrogen atmosphere. While stirring at −78° C., trimethylsilyl trifluoromethanesulfonate (TMSOTf; 67 μL, 0.37 mmol) was added. While stirring the reaction mixture, the reaction temperature was slowly increased to room temperature for 3 hours. The reaction mixture was stirred at room temperature for 30 minutes. After the reaction was completed, H2O was added. After stirring for about 5 minutes, the reaction mixture was diluted with ethyl acetate (EtOAc) and washed with water and saturated brine. The organic layer was separated from the reaction mixture and dried with anhydrous magnesium sulfate (MgSO4). The solvent was removed under reduced pressure and the remaining material was purified with column chromatography (EtOAc/n-hexane={fraction (1/7)}) to obtain 82 mg of the product (98%). 1H NMR(300 MHz, CDCl3) δ 7.43 (d, 2H, J=1.5 Hz), 7.21 (m, 3H), 5.17 (s, 1H), 5.07 (s, 1H), 4.72 (s, 1H), 4.33 (s, 1H), 4.13 (s, 1H), 3.00 (m, 1H), 2.40 (d, 1H, J=14.8 Hz), 2.19 (m, 2H), 1.94 (m, 2H), 1.60 (m, 2H); 13C NMR (75 MHz, CDCl3) δ 152.5, 147.0, 146.0, 128.2, 127.4, 126.4, 111.7, 109.4, 77.7, 69.5, 38.7, 36.7, 30.6, 17.8 ppm.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
5-hydroxy-1-phenyl-7-trimethylsilanylmethyl-nona-7,8-diene-2-one
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
67 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
C(OCC)C.[OH:6][CH:7]([CH2:19][C:20]([CH2:23][Si](C)(C)C)=[C:21]=[CH2:22])[CH2:8][CH2:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.O>C(OCC)(=O)C>[CH2:22]=[C:21]1[C:20](=[CH2:23])[CH2:19][CH:7]2[O:6][C:11]1([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)OCC
Name
5-hydroxy-1-phenyl-7-trimethylsilanylmethyl-nona-7,8-diene-2-one
Quantity
117 mg
Type
reactant
Smiles
OC(CCC(CC1=CC=CC=C1)=O)CC(=C=C)C[Si](C)(C)C
Step Two
Name
Quantity
67 μL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
While stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
While stirring the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was slowly increased to room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for about 5 minutes
Duration
5 min
WASH
Type
WASH
Details
washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining material was purified with column chromatography (EtOAc/n-hexane={fraction (1/7)})

Outcomes

Product
Name
Type
product
Smiles
C=C1C2(CCCC(CC1=C)O2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.